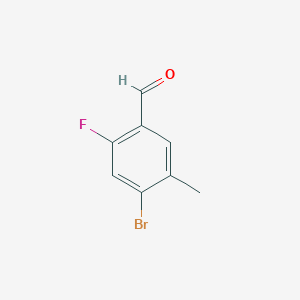
4-Bromo-2-fluoro-5-metilbenzaldehído
Descripción general
Descripción
4-Bromo-2-fluoro-5-methylbenzaldehyde is a chemical compound with the molecular formula C8H6BrFO. It has a molecular weight of 217.04 . The compound is typically stored in a refrigerator and is shipped at room temperature . It appears as a white to yellow to brown solid .
Synthesis Analysis
The synthesis of 4-Bromo-2-fluoro-5-methylbenzaldehyde involves several stages. The process starts with 1,4-dibromo-2-fluoro-5-methylbenzene, which is treated with n-butyllithium in tetrahydrofuran and hexane at -78°C . This is followed by the addition of N,N-dimethyl-formamide, and the reaction mixture is brought to room temperature . After 2 hours, the reaction is quenched with brine and diluted with ethyl acetate . The resulting product is purified via flash chromatography and yields 4-Bromo-2-fluoro-5-methylbenzaldehyde .Molecular Structure Analysis
The InChI code for 4-Bromo-2-fluoro-5-methylbenzaldehyde is 1S/C8H6BrFO/c1-5-2-6(4-11)8(10)3-7(5)9/h2-4H,1H3 . The InChI key is RKISJSZBSQUZSJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Bromo-2-fluoro-5-methylbenzaldehyde is a white to yellow to brown solid . The compound is stored in a refrigerator and is shipped at room temperature .Aplicaciones Científicas De Investigación
Síntesis de Intermediarios Biarilicos
4-Bromo-2-fluoro-5-metilbenzaldehído se puede utilizar en la síntesis de intermediarios biarilicos mediante acoplamiento mediado por paladio con varios ácidos borónicos arilicos . Los compuestos biarilicos son importantes en la industria farmacéutica y se utilizan a menudo como bloques de construcción en la síntesis orgánica.
Investigación de la Ciencia de los Materiales
Este compuesto se puede utilizar en la investigación de la ciencia de los materiales . Las aplicaciones específicas en este campo pueden variar ampliamente, pero podría utilizarse en la síntesis de nuevos materiales o en el estudio de las propiedades de los materiales existentes.
Síntesis Química
This compound se puede utilizar en varios procesos de síntesis química . Su estructura única lo hace útil en la creación de una amplia gama de compuestos químicos.
Cromatografía
Este compuesto se puede utilizar en cromatografía, una técnica de laboratorio para la separación de mezclas . Potencialmente podría utilizarse como fase estacionaria o como componente de la fase móvil.
Investigación de las Ciencias de la Vida
En la investigación de las ciencias de la vida, this compound se puede utilizar en el estudio de sistemas biológicos . Esto podría incluir investigación en campos como la bioquímica, la biología molecular y la farmacología.
Investigación Analítica
Este compuesto se puede utilizar en la investigación analítica . Esto podría incluir su uso en el desarrollo de nuevas técnicas analíticas o en el estudio de las propiedades de otros compuestos.
Safety and Hazards
Mecanismo De Acción
Mode of Action
Without specific information on 4-Bromo-2-fluoro-5-methylbenzaldehyde, it’s difficult to describe its exact mode of action. Benzaldehyde derivatives can undergo various reactions such as nucleophilic substitution and oxidation .
Biochemical Pathways
Benzaldehyde derivatives can participate in reactions such as carbonylative stille couplings, isomerization, and intramolecular heck reactions .
Pharmacokinetics
Its lipophilicity and water solubility can influence its absorption and distribution in the body .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-fluoro-5-methylbenzaldehyde can be influenced by various environmental factors such as temperature, pH, and the presence of other substances. It is stored in an inert atmosphere at 2-8°C .
Análisis Bioquímico
Biochemical Properties
4-Bromo-2-fluoro-5-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as nucleophilic substitution and oxidation. The compound’s bromine and fluorine atoms make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The interactions between 4-Bromo-2-fluoro-5-methylbenzaldehyde and biomolecules are primarily driven by its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins .
Cellular Effects
The effects of 4-Bromo-2-fluoro-5-methylbenzaldehyde on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of key signaling proteins, leading to alterations in cellular responses. For example, 4-Bromo-2-fluoro-5-methylbenzaldehyde may inhibit or activate specific kinases, thereby affecting downstream signaling cascades. Additionally, it can impact gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the expression of target genes .
Molecular Mechanism
At the molecular level, 4-Bromo-2-fluoro-5-methylbenzaldehyde exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent bonds with nucleophilic residues on enzymes, leading to enzyme inhibition or activation. This compound can also participate in redox reactions, altering the redox state of cells and influencing cellular metabolism. Furthermore, 4-Bromo-2-fluoro-5-methylbenzaldehyde can modulate gene expression by binding to DNA or interacting with transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-fluoro-5-methylbenzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-2-fluoro-5-methylbenzaldehyde is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-fluoro-5-methylbenzaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects. At higher doses, 4-Bromo-2-fluoro-5-methylbenzaldehyde may induce toxic or adverse effects, including organ damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range leads to significant changes in physiological responses .
Metabolic Pathways
4-Bromo-2-fluoro-5-methylbenzaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can lead to the formation of metabolites that may have distinct biological activities. The interactions between 4-Bromo-2-fluoro-5-methylbenzaldehyde and metabolic enzymes can also influence metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, 4-Bromo-2-fluoro-5-methylbenzaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s lipophilic nature allows it to accumulate in specific cellular compartments, influencing its biological activity. Additionally, 4-Bromo-2-fluoro-5-methylbenzaldehyde can be transported across cell membranes through passive diffusion or active transport mechanisms .
Subcellular Localization
The subcellular localization of 4-Bromo-2-fluoro-5-methylbenzaldehyde is an important factor that determines its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcriptional regulators, or to the mitochondria, where it can influence cellular metabolism. The subcellular distribution of 4-Bromo-2-fluoro-5-methylbenzaldehyde can also affect its interactions with other biomolecules and its overall biological effects .
Propiedades
IUPAC Name |
4-bromo-2-fluoro-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5-2-6(4-11)8(10)3-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKISJSZBSQUZSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652926 | |
| Record name | 4-Bromo-2-fluoro-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916792-23-9 | |
| Record name | 4-Bromo-2-fluoro-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
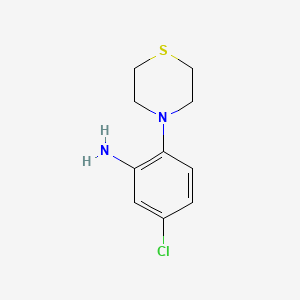
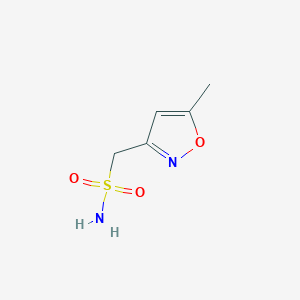
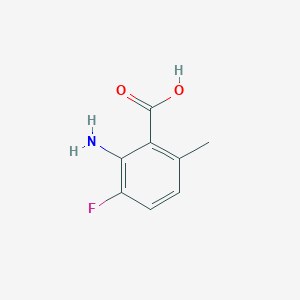

![7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1517625.png)
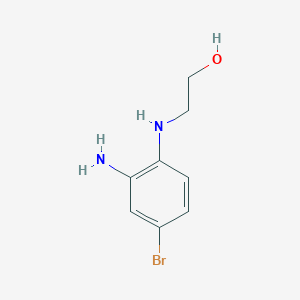
![3-[(Pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B1517627.png)
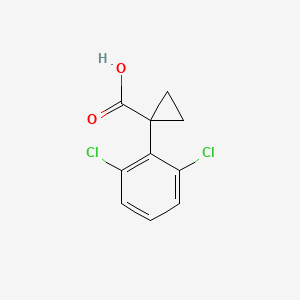
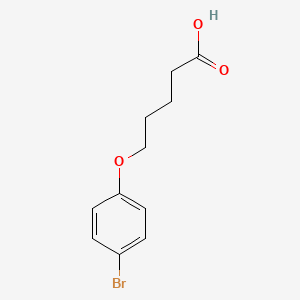
![[4-(2,3-Dichlorophenoxy)phenyl]methanamine](/img/structure/B1517630.png)


![2-[(4-Aminopiperidin-1-yl)methyl]-6-methoxyphenol](/img/structure/B1517638.png)

